molecular formula C5H9N3O B3177275 2-(3-amino-1H-pyrazol-5-yl)ethanol CAS No. 1425931-98-1

2-(3-amino-1H-pyrazol-5-yl)ethanol

Cat. No.: B3177275
CAS No.: 1425931-98-1
M. Wt: 127.14 g/mol
InChI Key: RJPYSZIVEHYCPU-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-5-yl)ethanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an amino group at position 3 and an ethanol group at position 5 makes this compound a unique and valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-5-yl)ethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-keto ester, followed by cyclization and subsequent functionalization to introduce the amino and ethanol groups. The reaction conditions often involve mild temperatures and the use of ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2-(3-amino-1H-pyrazol-5-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with various therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles and pyrazole derivatives, such as:

Uniqueness

2-(3-amino-1H-pyrazol-5-yl)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-amino-1H-pyrazol-5-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-5-3-4(1-2-9)7-8-5/h3,9H,1-2H2,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPYSZIVEHYCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308119
Record name 5-Amino-1H-pyrazole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425931-98-1
Record name 5-Amino-1H-pyrazole-3-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425931-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1H-pyrazole-3-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution 5-(2-((4-methoxy-benzyl)oxy)-ethyl)-1H-pyrazol-3-amine (66 g, 334.4 mmol) in TFA (300 mL) was heated under reflux for 16 h. After being cooled to RT, the solvent was removed in vacuo, and the residue was partitioned between DCM (400 mL) and 2 N aqueous NaHCO3 (200 mL). The organic layer was separated and the aqueous layer was extracted with DCM (3×100 mL). The combined organic layers were washed with brine, dried (Na2SO4) and then concentrated in vacuo to afford 13 g (38%) of 2-(3-amino-1H-pyrazol-5-yl)ethanol as a yellow solid.
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-amino-1H-pyrazol-5-yl)ethanol
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Reactant of Route 5
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Reactant of Route 6
2-(3-amino-1H-pyrazol-5-yl)ethanol

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